1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid
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Overview
Description
1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid is a compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis.
Introduction of Substituents: The methyl and (2-methylpropan-2-yl)oxycarbonylamino groups are introduced through substitution reactions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
1-Methylpyrrole-3-carboxylic acid: Lacks the (2-methylpropan-2-yl)oxycarbonylamino group.
4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid: Lacks the methyl group on the pyrrole ring.
Uniqueness: 1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid is unique due to the presence of both the methyl and (2-methylpropan-2-yl)oxycarbonylamino groups. These substituents confer distinct chemical and biological properties, making the compound valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-8-6-13(4)5-7(8)9(14)15/h5-6H,1-4H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOWCCIMYWMGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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